molecular formula C15H18BrN3O B4894235 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide

3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide

Cat. No. B4894235
M. Wt: 336.23 g/mol
InChI Key: FDEDAMPIZZBCAQ-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide, also known as BMDAA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.

Scientific Research Applications

3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide has been extensively studied for its potential applications in various scientific fields. In the field of material science, 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide has been used as a monomer to synthesize stimuli-responsive polymers that can undergo reversible changes in their physical and chemical properties in response to external stimuli such as temperature, pH, and light. In the field of drug delivery, 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide has been used as a building block to design drug delivery systems that can release drugs in a controlled manner. In the field of bioimaging, 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide has been used as a fluorescent probe to visualize biological processes in living cells.

Mechanism of Action

3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide exerts its biological effects by inhibiting the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. Specifically, 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide inhibits the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of cell cycle progression. By inhibiting CDKs, 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide has been shown to exhibit potent anti-cancer activity in vitro and in vivo. In addition to its anti-cancer effects, 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide has also been shown to have anti-inflammatory and anti-oxidant effects. 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide. One area of interest is the development of novel drug delivery systems that use 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide as a building block. Another area of interest is the use of 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide as a fluorescent probe for bioimaging applications. Additionally, further studies are needed to investigate the potential of 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide as a therapeutic agent for various diseases, including cancer and inflammation.
Conclusion:
In conclusion, 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide is a chemical compound that has shown great potential for various scientific applications. Its unique properties and mechanism of action have made it a valuable tool for research in the fields of material science, drug delivery, and bioimaging. Further research is needed to fully explore the potential of 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide and to develop new applications for this compound.

Synthesis Methods

3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide can be synthesized through a multi-step process that involves the reaction of 3-bromo-4-(dimethylamino)phenyl with acryloyl chloride, followed by the addition of isopropylamine and cyanide. The final product is obtained through purification using column chromatography. This synthesis method has been optimized to yield high purity and high yield of 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide.

properties

IUPAC Name

(Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-propan-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O/c1-10(2)18-15(20)12(9-17)7-11-5-6-14(19(3)4)13(16)8-11/h5-8,10H,1-4H3,(H,18,20)/b12-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEDAMPIZZBCAQ-GHXNOFRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=CC(=C(C=C1)N(C)C)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C(=C\C1=CC(=C(C=C1)N(C)C)Br)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide

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